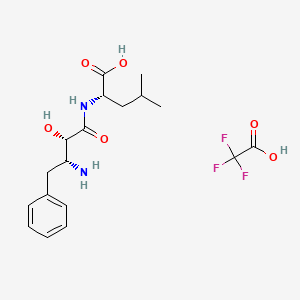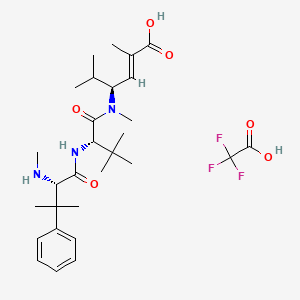
Dimethylsilylbis(tetramethylcyclopentadienyl)zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylsilylbis(tetramethylcyclopentadienyl)zirconium dichloride is an organometallic compound with the chemical formula [(CH3)2Si(C5H4)2]2ZrCl2 . This compound is notable for its use in various chemical reactions and applications, particularly in the field of catalysis.
Métodos De Preparación
Dimethylsilylbis(tetramethylcyclopentadienyl)zirconium dichloride is typically synthesized through metal chemical reactions. One common method involves reacting dimethylsilyl sodium chloride with tetramethylcyclopentadiene sodium in the presence of zirconium chloride . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Dimethylsilylbis(tetramethylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering the oxidation state of the zirconium center.
Polymerization Reactions: It is often used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Common reagents used in these reactions include alkylating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethylsilylbis(tetramethylcyclopentadienyl)zirconium dichloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation reactions.
Biology and Medicine:
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which dimethylsilylbis(tetramethylcyclopentadienyl)zirconium dichloride exerts its effects involves the activation of the zirconium center. This activation allows the compound to facilitate various chemical reactions by providing a reactive site for substrate molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Dimethylsilylbis(tetramethylcyclopentadienyl)zirconium dichloride can be compared with other similar organometallic compounds, such as:
Dimethylbis(cyclopentadienyl)silylzirconium dichloride: This compound has a similar structure but different substituents on the cyclopentadienyl rings.
Bis(tetramethylcyclopentadienyl)zirconium dichloride: This compound lacks the dimethylsilyl bridge, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and catalytic properties.
Propiedades
Número CAS |
100516-64-1 |
|---|---|
Fórmula molecular |
C20H30Si.Cl2Zr |
Peso molecular |
460.67 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















